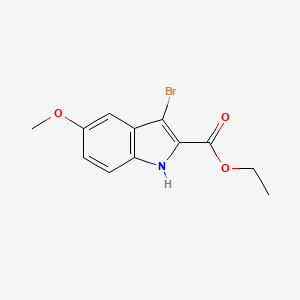

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEWSWGZVGNPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps

-

Indole Protection :

The NH group of 5-methoxyindole is protected using phenylsulfonyl chloride to prevent unwanted side reactions during subsequent bromination. -

Regioselective Bromination :

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical conditions. -

Esterification at Position 2 :

The carboxylic acid at position 2 is converted to an ethyl ester using ethanol and sulfuric acid.-

Reagents : Ethanol, H₂SO₄ (catalyst).

-

Conditions : Reflux, 8–12 hours.

-

Yield : 70–75%.

-

-

Deprotection :

The phenylsulfonyl group is removed using tetrabutylammonium fluoride (TBAF).

Key Advantages

-

High regioselectivity for bromination at position 3.

-

Compatibility with acid-sensitive functional groups due to NH protection.

Thorpe-Zigler Cyclization for Indole Core Formation

Procedure

-

Synthesis of N-Aryl Glycinate Esters :

Anthranilonitrile derivatives react with bromoacetate esters under basic conditions to form intermediates. -

Cyclization via Thorpe-Zigler Reaction :

The glycinate ester undergoes cyclization using t-BuOK in THF. -

Bromination :

Bromine is introduced at position 3 using molecular bromine in CCl₄.

Key Advantages

-

Direct construction of the indole core with pre-installed methoxy and ester groups.

-

Scalable for industrial production.

Palladium-Catalyzed Cross-Coupling for Functionalization

Buchwald-Hartwig Amination

Suzuki-Miyaura Coupling

An alternative route involves cross-coupling of 3-bromoindole intermediates with boronic acids.

Comparison of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Bromination | Protection → Bromination → Ester | 70–80 | High regioselectivity | Lengthy deprotection step |

| Thorpe-Zigler Cyclization | Cyclization → Bromination | 60–70 | Direct core formation | Moderate yields |

| Palladium Catalysis | Cross-coupling → Esterification | 60–70 | Functional group tolerance | Requires expensive catalysts |

Optimization Strategies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-bromo substituent serves as a primary site for nucleophilic substitution, enabling diverse functionalizations:

Key findings :

-

Palladium-catalyzed aminations proceed efficiently with electron-deficient anilines due to enhanced electrophilicity at C3 .

-

Suzuki couplings exhibit broad substrate tolerance for aryl/heteroaryl boronic acids, with yields influenced by steric hindrance.

Cross-Coupling and Metal-Mediated Reactions

The bromine atom facilitates participation in advanced cross-coupling strategies:

Heck Reaction

-

Conditions : Pd(OAc)₂, P(o-tol)₃, alkenes, DMF, 100°C

-

Outcome : Alkenylation at C3 with retention of ester and methoxy groups.

Ullmann-Type Coupling

-

Conditions : CuI, 1,10-phenanthroline, aryl iodides

-

Outcome : Biaryl formation at C3 with moderate regioselectivity.

Oxidation and Reduction Pathways

Controlled redox reactions modify the indole core:

| Process | Reagents | Product | Notes |

|---|---|---|---|

| Indole ring oxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxy-indole derivative | Limited regioselectivity |

| Ester reduction | LiAlH₄, THF, reflux | 2-(Hydroxymethyl)-3-bromo-5-methoxyindole | Requires inert atmosphere |

| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C | 5-Hydroxyindole-2-carboxylate derivative | Quantitative deprotection |

Notable observation : Reduction of the ester to alcohol proceeds without affecting the bromine or methoxy groups, preserving synthetic utility.

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis for further functionalization:

-

Basic hydrolysis : NaOH (2M), EtOH/H₂O, 80°C → Carboxylic acid (95% yield) .

-

Acid-catalyzed transesterification : H₂SO₄, ROH → Alternative esters (e.g., methyl, benzyl).

Electrophilic Substitution at C5

The methoxy group directs electrophiles to the C6 position:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Ethyl 3-bromo-5-methoxy-6-nitroindole-2-carboxylate | 40% |

| Cl₂, FeCl₃ | CHCl₃, 25°C | 6-Chloro derivative | 55% |

Mechanistic insight : The methoxy group’s electron-donating effect enhances ring electron density, favoring C6 substitution despite steric constraints.

Comparative Reactivity of Structural Analogues

The reactivity profile diverges significantly from related indole derivatives:

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have indicated that indole derivatives, including ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, exhibit antiviral activity. For instance, research has shown that modifications at the indole core can enhance inhibitory effects against viral replication. The compound has been evaluated for its potential to inhibit HIV integrase, with promising IC50 values suggesting effective antiviral properties .

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.35 μg/mL against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating its potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antiviral Activity Study : A study published in a peer-reviewed journal demonstrated that structural modifications at the indole core significantly improved antiviral potency against HIV integrase, with derivatives exhibiting IC50 values ranging from 10.06 to 15.70 μM .

- Antimicrobial Efficacy Research : Another study investigated the antimicrobial properties of various indole derivatives, including this compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromo Derivatives

Ethyl 4-bromo-5-methoxyindole-2-carboxylate (CAS 30933-69-8) and ethyl 3,4-dibromo-5-methoxyindole-2-carboxylate are positional isomers with distinct properties:

The 3-bromo derivative exhibits higher reactivity in cross-coupling reactions due to the accessibility of the C3 position for palladium-catalyzed substitutions . In contrast, 4-bromo derivatives are less commonly utilized in such reactions, reflecting steric or electronic hindrance.

Substituent Variations: Methoxy vs. Trifluoromethoxy

Replacing the methoxy group with a trifluoromethoxy group significantly alters electronic properties:

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it advantageous in drug design .

Functional Group Modifications: Ester vs. Carboxamide

Hydrolysis of the ethyl ester to carboxylic acids or conversion to carboxamides impacts bioactivity:

Carboxamide derivatives exhibit higher binding affinity to targets like allosteric modulators due to hydrogen-bonding interactions .

Brominated Derivatives with Additional Substituents

Compounds with multiple halogens or bulky groups demonstrate divergent reactivity:

Biologische Aktivität

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a compound derived from the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to the indole structure. Its molecular formula is with a molecular weight of approximately 296.14 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and esterification processes. The following table summarizes the synthetic pathway:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine | Formation of 3-bromo derivative |

| 2 | Esterification | Ethanol, Acid Catalyst | Formation of ethyl ester |

| 3 | Methoxylation | Methanol, Acid Catalyst | Introduction of methoxy group |

Antimicrobial Activity

Research indicates that compounds derived from the indole structure exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. In studies assessing Minimum Inhibitory Concentration (MIC), it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 4 to 16 µg/mL .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was evaluated in vitro against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited IC50 values indicating significant cytotoxicity, particularly in rapidly dividing cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. Molecular docking studies suggest that it may bind effectively to key proteins involved in these pathways, enhancing its potential as a therapeutic agent .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound was found to inhibit the growth of Candida albicans with an MIC of 8 µg/mL, demonstrating its potential as an antifungal agent .

- Anticancer Evaluation : In a comparative study assessing various indole derivatives for anticancer activity, this compound showed superior efficacy against A549 cells with an IC50 value of 12 µM, indicating a promising lead for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate?

- Methodology : A common approach involves functionalizing the indole scaffold through halogenation and esterification. For example, bromination at the 3-position can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions, followed by methoxylation at the 5-position via nucleophilic substitution. Ethyl esterification typically employs ethyl chloroformate or acid-catalyzed esterification of the corresponding carboxylic acid.

- Validation : Characterization via NMR (e.g., δ 6.80–7.20 ppm for aromatic protons), NMR (e.g., δ 110–120 ppm for indole carbons), and HRMS (e.g., [M+H]+ ≈ 300–400 Da range) is critical to confirm purity and structure .

Q. How is the compound characterized, and what analytical techniques are essential?

- Key Techniques :

- NMR Spectroscopy : Assign aromatic protons and substituents (e.g., methoxy at δ ~3.72 ppm, ethyl ester at δ ~4.51 ppm) .

- TLC : Monitor reaction progress using polar solvent systems (e.g., 70:30 EtOAc:hexanes, Rf ~0.22–0.30) .

- HRMS : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s doublet) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing bromine at the 3-position of the indole scaffold?

- Challenges : Competing side reactions (e.g., over-bromination, decomposition under harsh conditions).

- Solutions :

- Use CuI as a catalyst to mediate regioselective bromination .

- Optimize solvent polarity (e.g., PEG-400:DMF mixtures enhance solubility of intermediates) .

- Monitor reaction progress via TLC and quench promptly to avoid byproducts.

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Techniques : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution).

- Procedure :

- Grow crystals via slow evaporation in DMF/EtOAc mixtures.

- Resolve twinning or disorder using high-resolution data (e.g., synchrotron sources).

- Validate hydrogen bonding and steric effects (e.g., methoxy/ester group orientations) .

Q. How do substituents (bromo, methoxy, ester) influence biological activity in indole derivatives?

- Structure-Activity Insights :

- Bromine : Enhances electrophilicity for covalent binding (e.g., enzyme inhibition).

- Methoxy : Modulates solubility and π-stacking in hydrophobic pockets.

- Ester : Acts as a prodrug moiety, hydrolyzing in vivo to active carboxylic acids.

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in NMR data for brominated indoles?

- Issue : Overlapping peaks (e.g., aromatic protons at δ 6.80–7.20 ppm).

- Approach :

- Use - HSQC/HMBC to assign correlations.

- Compare with analogs (e.g., 5-chloro-2-methyl-1H-indole-3-carboxylate δ 6.70–7.10 ppm) to identify substituent effects .

Q. Why do photochemical synthesis methods sometimes fail for substituted indoles?

- Root Cause : Competing [2+2] cycloadditions or poor regioselectivity.

- Mitigation :

- Use azide-alkyne [3+2] cycloadditions with UV light for controlled reactivity.

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize intermediates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.